2-Methoxy-5-(propan-2-yl)benzamide
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Overview
Description
2-Methoxy-5-(propan-2-yl)benzamide is an organic compound characterized by a benzamide core with a methoxy group at the 2-position and an isopropyl group at the 5-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxy-5-(propan-2-yl)benzoic acid.
Amide Formation: The carboxylic acid group is converted to an amide group through a reaction with ammonia or an amine under dehydration conditions.
Reaction Conditions: The reaction is usually carried out in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a suitable solvent such as dichloromethane.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Purification: The final product is purified using crystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the ortho and para positions relative to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO₄ (Potassium permanganate) and CrO₃ (Chromium trioxide).
Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) are used.
Substitution: Typical reagents include Br₂ (Bromine) and FeBr₃ (Iron(III) bromide).
Major Products Formed:
Oxidation Products: 2-Methoxy-5-(propan-2-yl)benzaldehyde or 2-Methoxy-5-(propan-2-yl)benzoic acid.
Reduction Products: 2-Methoxy-5-(propan-2-yl)benzylamine.
Substitution Products: Brominated derivatives at the ortho and para positions.
Scientific Research Applications
2-Methoxy-5-(propan-2-yl)benzamide has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Methoxy-5-(propan-2-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or microbial resistance.
Comparison with Similar Compounds
2-Methoxy-4-(propan-2-yl)benzamide: Similar structure but different position of substituents.
2-Methoxy-5-(butan-2-yl)benzamide: Similar but with a longer alkyl chain.
2-Methoxy-5-(propan-2-yl)benzoic acid: The carboxylic acid derivative of the target compound.
Uniqueness: 2-Methoxy-5-(propan-2-yl)benzamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-methoxy-5-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKAGEGBGJLIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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